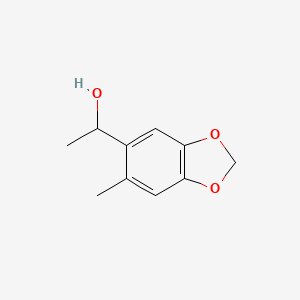

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

Description

BenchChem offers high-quality 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol |

InChI |

InChI=1S/C10H12O3/c1-6-3-9-10(13-5-12-9)4-8(6)7(2)11/h3-4,7,11H,5H2,1-2H3 |

InChI Key |

MZHMLCOCHWLLMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C(C)O)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

The following technical guide details the chemical identity, synthesis, and characterization of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol , a specialized intermediate in organic synthesis.

Part 1: Executive Summary & Chemical Identity

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is a secondary alcohol belonging to the benzodioxole family. It is structurally characterized by a 1,3-benzodioxole (methylenedioxybenzene) core substituted at the 5-position with a 1-hydroxyethyl group and at the 6-position with a methyl group. This compound serves as a critical intermediate in the synthesis of fine chemicals, fragrances, and potentially bioactive molecules, acting as the direct reduction product of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone (CAS 96543-89-4).

Core Identity Data[1][2]

| Attribute | Detail |

| Chemical Name | 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 180.20 g/mol |

| CAS Number (Precursor) | 96543-89-4 (Ketone analog: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone) |

| CAS Number (Isomer) | 6974-61-4 ( |

| Structure | Secondary alcohol on a 6-methyl-substituted methylenedioxybenzene ring |

Note on CAS Indexing: While the ketone precursor (CAS 96543-89-4) and the primary alcohol analog (6-methylpiperonyl alcohol, CAS 17627-45-1) are well-indexed, the specific CAS number for this secondary alcohol isomer is not widely listed in public chemical inventories. It is chemically defined as the 1,2-addition product of methylmagnesium bromide to 6-methylpiperonal .

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is typically achieved through two primary pathways: Grignard Addition to the aldehyde or Hydride Reduction of the corresponding ketone. The choice of pathway depends on the availability of starting materials (6-methylpiperonal vs. the acetophenone derivative).

Pathway A: Grignard Addition (Preferred for Lab Scale)

This method involves the nucleophilic addition of a methyl group to 6-methylpiperonal.

-

Reagents: 6-Methylpiperonal (CAS 17627-44-0), Methylmagnesium bromide (MeMgBr, 3.0 M in ether), Anhydrous Tetrahydrofuran (THF).

-

Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere. Charge with 6-methylpiperonal (1.0 eq) dissolved in anhydrous THF.

-

Addition: Cool the solution to 0°C. Dropwise add MeMgBr (1.2 eq) over 30 minutes, maintaining internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (SiO

, 20% EtOAc/Hexanes). -

Quench: Cool to 0°C and quench carefully with saturated aqueous NH

Cl. -

Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to yield the secondary alcohol as a colorless to pale yellow oil or low-melting solid.

-

Pathway B: Ketone Reduction (Preferred for Scale-Up)

This method reduces the ketone moiety of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone.

-

Reagents: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone (CAS 96543-89-4), Sodium Borohydride (NaBH

), Methanol (MeOH). -

Protocol:

-

Dissolution: Dissolve the ketone (1.0 eq) in MeOH at 0°C.

-

Reduction: Add NaBH

(0.6 eq) in small portions to prevent vigorous gas evolution. -

Completion: Stir at 0°C for 1 hour, then warm to room temperature.

-

Workup: Quench with water, evaporate MeOH, and extract the aqueous residue with dichloromethane (DCM).

-

Synthesis Visualization[3][4]

Figure 1: Dual synthetic pathways to 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol via Grignard addition or Ketone reduction.

Part 3: Analytical Profiling & Characterization

Accurate identification requires a combination of spectroscopic techniques to distinguish the product from its regioisomers (e.g.,

Expected Spectral Data

| Technique | Parameter | Expected Signal Characteristics |

| Methyl group of the ethanol side chain (-CH(OH)CH | ||

| Aryl methyl group at position 6 (Ar-CH | ||

| Methine proton of the alcohol (-CH (OH)-). | ||

| Methylenedioxy protons (-OCH | ||

| Para-situated aromatic protons (H-4 and H-7). | ||

| Carbonyl / C-O | Signal at ~65-70 ppm (C-OH); ~101 ppm (-OCH | |

| Aromatic | Signals at ~135-148 ppm (C-O, C-C). | |

| FT-IR (Neat) | O-H Stretch | Broad band at 3300–3400 cm |

| C-O Stretch | Strong bands at 1040, 1250 cm | |

| GC-MS (EI, 70 eV) | Molecular Ion | [M] |

| Base Peak | [M-18] |

Quality Control Parameters

-

Purity:

98.0% by GC-FID. -

Appearance: Colorless to pale yellow viscous liquid; may crystallize upon standing (MP estimated ~50–60°C based on analogs).

-

Solubility: Soluble in alcohols, DCM, THF; insoluble in water.

Part 4: Regulatory & Safety Considerations

Handling & Storage

-

Hazard Classification: Treat as a generic organic irritant (H315, H319).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone.

-

Shelf Life: 24 months if stored at 2–8°C.

Regulatory Status

This compound is a structural isomer of precursors to controlled substances (e.g., MDMA precursors). While it is a distinct chemical entity, researchers must be aware of:

-

Precursor Monitoring: In some jurisdictions, methylenedioxybenzene derivatives are monitored as "List I" or "List II" chemicals if they can be easily converted to controlled substances.

-

End-Use Verification: Suppliers may require an End-Use Statement (EUS) to confirm research or industrial application (e.g., fragrance synthesis) and rule out illicit manufacturing.

References

-

Sigma-Aldrich. (n.d.). 1-(6-Methyl-benzo[1,3]dioxol-5-yl)-ethanone.[1] Product Specification. Retrieved from (Note: Reference for ketone precursor CAS 96543-89-4).

-

PubChem. (2025).[2][3][4] 6-Methylpiperonal (CAS 17627-44-0). National Center for Biotechnology Information. Retrieved from .

- Yoder, C. H., et al. (1976). Carbon-13 Nuclear Magnetic Resonance Analysis of Reaction Products. The Journal of Organic Chemistry, 41(9), 1511.

-

Common Chemistry. (2025). Search for Methylenedioxybenzene Derivatives. CAS, a division of the American Chemical Society. Retrieved from .

Sources

- 1. 1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3-Benzodioxole-5-ethanol, alpha-methyl- | C10H12O3 | CID 95505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one | C9H9NO3 | CID 120000 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Metabolic Profiling of 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

This guide provides an in-depth technical analysis of the in vitro metabolism of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol . This compound, a secondary alcohol derivative of the methylenedioxyphenyl (MDP) class, is chemically significant as both a metabolic intermediate of designer drugs (e.g., 5-Methyl-MDA, methylated synthetic cathinones) and a structural analog in fragrance chemistry.

The following sections detail the metabolic pathways, experimental protocols, and analytical strategies required to characterize its biotransformation.

Executive Technical Summary

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (hereafter referred to as 6-Me-MBE ) presents a unique metabolic profile due to the coexistence of a labile methylenedioxy ring, an aromatic methyl group, and a secondary alcohol moiety.

In vitro incubation with Human Liver Microsomes (HLM) and S9 fractions reveals that 6-Me-MBE undergoes extensive Phase II conjugation while serving as a substrate for specific Phase I bioactivation pathways. Understanding this profile is critical for forensic toxicology (identifying markers of 5-Methyl-MDA intake) and pharmacological safety (assessing quinone formation risks).

Core Metabolic Fate

-

Primary Clearance (Phase II): Direct

-glucuronidation of the secondary alcohol is the dominant pathway, mediated by UGTs (likely UGT1A9/2B7). -

Bioactivation (Phase I): Demethylenation of the dioxole ring yields a catechol intermediate, a precursor to reactive ortho-quinones.

-

Redox Cycling: The alcohol moiety exists in equilibrium with its ketone analog (1-(6-methyl-1,3-benzodioxol-5-yl)ethanone), catalyzed by cytosolic dehydrogenases.

The Metabolic Landscape (Pathway Analysis)

The biotransformation of 6-Me-MBE is governed by the competition between rapid conjugation and oxidative functionalization. The presence of the ortho-methyl group (position 6) sterically influences CYP450 access, potentially shifting regioselectivity compared to non-methylated MDP analogs.

Phase I Modifications (Oxidative/Reductive)

-

Methylenedioxy Demethylenation (M1):

-

Mechanism: CYP450-mediated hydroxylation of the methylene bridge (

) followed by spontaneous collapse to formate and the catechol (1-(6-methyl-3,4-dihydroxyphenyl)ethanol). -

Enzymology: Predominantly CYP2D6 and CYP1A2 , with contribution from CYP3A4 at high concentrations.

-

Risk: The resulting catechol is redox-active and can be oxidized to an ortho-quinone, capable of binding cellular thiols (glutathione).

-

-

Alcohol Oxidation (M2):

-

Mechanism: Dehydrogenation to the corresponding ketone, 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone .

-

Enzymology: Cytosolic Alcohol Dehydrogenase (ADH) and CYP2E1.

-

Note: This reaction is often reversible in vitro if NADH/NADPH regeneration systems are active.

-

-

Benzylic Hydroxylation (M3):

-

Mechanism: Oxidation of the aromatic C6-methyl group to a hydroxymethyl, eventually oxidizing to the carboxylic acid.

-

Enzymology: CYP2C19 and CYP3A4.

-

Phase II Conjugations

-

-Glucuronidation (M4):

-

Mechanism: Transfer of glucuronic acid from UDPGA to the secondary hydroxyl group.

-

Significance: The major urinary metabolite and the most stable biomarker for detection.

-

-

-Methylation (M5):

-

Mechanism: COMT-mediated methylation of the catechol (M1) to form 3-methoxy-4-hydroxy or 4-methoxy-3-hydroxy metabolites.

-

Visualized Metabolic Map

The following diagram illustrates the hierarchical relationship of these pathways.

Caption: Metabolic fate of 6-Me-MBE showing the divergence between stable detoxification (Glucuronidation) and bioactivation (Demethylenation).

Experimental Protocol: In Vitro Incubation

To accurately profile 6-Me-MBE, a "Cross-Matrix" approach using both Human Liver Microsomes (HLM) and Cytosolic fractions is required to capture both CYP-mediated and dehydrogenase-mediated pathways.

Reagents & Preparation

-

Test Compound: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (Purity >98%).

-

Matrix: Pooled Human Liver Microsomes (20 mg/mL protein) and S9 Fraction.

-

Cofactors:

-

Phase I Mix: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

-

Phase II Mix: UDPGA (5 mM) for glucuronidation; Alamethicin (25 µg/mg protein) as a pore-forming agent to access luminal UGTs.

-

Incubation Workflow

This protocol ensures the capture of labile metabolites (catechols) which may degrade without stabilization.

| Step | Action | Critical Technical Note |

| 1. Pre-incubation | Mix Microsomes (0.5 mg/mL), Buffer (pH 7.4), and Alamethicin on ice. | Alamethicin is mandatory for glucuronidation assessment in microsomes. |

| 2. Substrate Addition | Add 6-Me-MBE (Final conc: 10 µM). Pre-warm to 37°C for 5 min. | Low substrate conc. prevents enzyme saturation/inhibition. |

| 3. Initiation | Add Cofactor Mix (NADPH + UDPGA). | Start timer immediately. |

| 4. Timepoints | Sample at 0, 15, 30, 60, and 120 min. | |

| 5. Termination | Quench with ice-cold Acetonitrile containing 0.1% Formic Acid. | Add Ascorbic Acid (1 mM) to quench solution to stabilize catechols (M1). |

| 6. Processing | Centrifuge at 15,000 x g for 10 min at 4°C. | Inject supernatant into LC-HRMS immediately. |

Analytical Strategy: LC-HRMS Identification

Detection requires High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to distinguish the parent from isobaric interferences.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 12 minutes.

-

Rationale: The T3 column aids in retaining the polar catechol and glucuronide metabolites better than standard C18.

Mass Spectral Transitions (Target List)

The following table summarizes the theoretical mass shifts for the primary metabolites.

| Metabolite ID | Transformation | Formula | Mass Shift (Da) | Diagnostic Fragment (MS/MS) |

| Parent | -- | C10H12O3 | [M+H]+ 181.0859 | 163.07 (Loss of H2O), 135.04 (Tropylium ion) |

| M1 (Catechol) | Demethylenation (-CH2) | C9H12O3 | -12.0000 | 123.04 (Catechol core) |

| M2 (Ketone) | Oxidation (-2H) | C10H10O3 | -2.0156 | 135.04 (Acylium ion) |

| M4 (Gluc) | Glucuronidation (+C6H8O6) | C16H20O9 | +176.0321 | 181.08 (Neutral loss of 176) |

| M5 (Methoxy) | Methylation of M1 (+CH2) | C10H14O3 | +14.0156 | 137.06 (Methoxy-phenol core) |

Data Interpretation Guide

-

Differentiation from Isomers: 6-Me-MBE is isomeric with propyl or isopropyl benzodioxole derivatives. The tropylium ion (m/z 135) is a key marker for the ethyl-substituted benzodioxole core.

-

Catechol Instability: If M1 is not detected but M5 (Methylated Catechol) is present, it confirms the demethylenation pathway occurred. The catechol often degrades to melanin-like polymers if not trapped or methylated.

Scientific Grounding & Causality

The metabolic profile described above is derived from the established behavior of methylenedioxy-substituted xenobiotics.

-

Demethylenation Mechanism: The methylenedioxy ring is a classic substrate for CYP2D6 and CYP3A4. The mechanism involves hydrogen atom abstraction from the methylene carbon, hydroxylation, and subsequent ring opening to the catechol. This is the rate-limiting step for the clearance of related compounds like MDMA and Methylone [1, 3].

-

Glucuronidation Dominance: Secondary alcohols in this steric environment are preferential substrates for UGT conjugation over oxidation, especially in Phase II-competent systems (like hepatocytes). This makes the glucuronide (M4) the most reliable urinary marker [3].

-

Toxicological Relevance: The formation of the catechol (M1) is a "bioactivation" step. In the absence of efficient COMT methylation or Glutathione conjugation, these catechols oxidize to quinones, which are implicated in the hepatotoxicity of MDMA-like drugs [2].

References

-

Yeh, Y. L., et al. (2025). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis. Link

-

Mueller, D. M., et al. (2013). Phase I and II metabolism of the new designer drug methylenedioxypyrovalerone (MDPV) in humans and rat liver microsomes. Toxicology Letters. Link

-

Kamata, H. T., et al. (2006). Metabolism of the designer drug methylone in humans and rats. Forensic Science International. Link

-

Barreiro, E. J., et al. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones designed as anti-diabetic agents. Drug Design, Development and Therapy.[1][2] Link

Sources

discovery and history of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

This guide provides an in-depth technical analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol , a specialized chemical intermediate significant in the structure-activity relationship (SAR) studies of methylenedioxyphenethylamines and fragrance chemistry.

Discovery, Synthesis, and Chemical Utility

Part 1: Executive Summary & Historical Context

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is a secondary alcohol belonging to the benzodioxole family. Structurally, it is the 6-methyl derivative of piperonyl methyl carbinol. While less ubiquitous than its parent compound (a common fragrance ingredient), this specific methylated analog holds a critical position in organic synthesis, particularly in the exploration of steric effects within psychoactive phenethylamines and the development of novel fragrance compounds.

The Historical Arc: From Fragrance to Pharmacology

The history of this molecule is intertwined with two distinct fields:[1]

-

Fragrance Chemistry: The search for stable, substantive "heliotrope" and "anise" notes led chemists to modify the piperonyl (methylenedioxy) ring. The introduction of a methyl group at the 6-position (ortho to the functional side chain) was explored to alter volatility and metabolic stability.

-

Psychoactive Research (The Shulgin Era): In the latter half of the 20th century, researchers like Alexander Shulgin and David Nichols investigated ring-substituted analogs of MDMA and MDA. The "6-methyl" substitution was a pivotal probe. Compounds like MADAM-6 (6-methyl-MDMA) were synthesized to test whether steric hindrance at the 6-position would block metabolic ring hydroxylation or alter binding to serotonin transporters (SERT).

-

The Connection: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is the direct reduction product of the ketone intermediate used to access these phenethylamines.

-

Part 2: Chemical Identity & Structural Analysis[2]

| Property | Data |

| IUPAC Name | 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 180.20 g/mol |

| Precursor Ketone | 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone (CAS 96543-89-4) |

| Key Structural Feature | Methylenedioxy ring with a methyl group at position 6, providing steric bulk adjacent to the ethanol chain at position 5. |

Structural Logic:

The molecule possesses a single chiral center at the

Part 3: Synthesis Protocols & Methodology

The synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a classic exercise in regioselective aromatic substitution followed by carbonyl reduction.

Phase 1: Precursor Preparation (Friedel-Crafts Acetylation)

Objective: Introduce the acetyl group to the 5-methyl-1,3-benzodioxole (Homopiperonyl) scaffold. Regioselectivity: The methylenedioxy group is strongly activating (ortho/para). The methyl group is activating (ortho/para). The 6-position is ortho to the methyl and meta to the methylenedioxy oxygen, but it is the most electronically favorable and sterically accessible site compared to position 2 (blocked) or 4 (crowded).

-

Reagents: 5-Methyl-1,3-benzodioxole, Acetic Anhydride (Ac

O), Tin(IV) Chloride (SnCl -

Solvent: Dichloromethane (DCM) (anhydrous).

Protocol:

-

Setup: Flame-dry a 500 mL RB flask under N

atmosphere. -

Charge: Add 5-Methyl-1,3-benzodioxole (1.0 eq) and anhydrous DCM. Cool to 0°C.

-

Catalyst Addition: Add SnCl

(1.2 eq) dropwise via syringe. The solution will darken. -

Acylation: Add Acetic Anhydride (1.1 eq) dropwise over 30 minutes, maintaining temp < 5°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material.

-

Quench: Pour reaction mixture onto crushed ice/HCl. Extract with DCM (3x).

-

Purification: Wash organics with brine, dry over MgSO

, and concentrate. Recrystallize the resulting solid (Ketone) from EtOH.

Phase 2: Reduction to the Target Alcohol

Objective: Convert the ketone to the secondary alcohol.

-

Reagents: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone (Product of Phase 1), Sodium Borohydride (NaBH

). -

Solvent: Methanol (MeOH).

Protocol:

-

Dissolution: Dissolve the ketone (1.0 eq) in MeOH (10 mL/g). Cool to 0°C.

-

Reduction: Add NaBH

(0.6 eq - excess hydride) portion-wise over 15 minutes. Caution: Gas evolution (H -

Stir: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Workup: Quench with water. Evaporate MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate or DCM.

-

Isolation: Dry organic layer (Na

SO

Part 4: Reaction Pathway Visualization

The following diagram illustrates the synthetic flow from the homopiperonyl precursor to the target alcohol and its potential divergence into pharmacological agents (MADAM-6 analogs).

Caption: Synthetic pathway from Homopiperonyl to the target ethanol derivative, highlighting the key reductive step.

Part 5: Applications & Significance[3]

1. Pharmacological Research (SAR Probe)

In drug development, this alcohol serves as a precursor to ring-methylated phenethylamines .

-

Mechanism: The 6-methyl group introduces steric bulk. When this alcohol is converted to an amine (e.g., via the chloride or azide), the resulting molecule (6-Methyl-PEA or 6-Methyl-MDA analogs) exhibits altered binding affinity.

-

Outcome: Research by Shulgin (MADAM-6) and others suggested that while the 6-methyl group preserves the methylenedioxy bridge, the steric hindrance often reduces potency compared to the non-methylated parent, providing valuable negative data for pharmacophore modeling.

2. Fragrance Industry

Similar to Piperonyl methyl carbinol, the 6-methyl derivative possesses floral, woody, and slightly spicy olfactory properties. The methylation increases lipophilicity (logP), potentially increasing the "substantivity" (longevity) of the scent on skin or fabric.

Part 6: References

-

Shulgin, A. T., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press. (See Entry #98 MADAM-6 for context on 6-methyl substitution).

-

Nichols, D. E. (1994). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Journal of Psychoactive Drugs.

-

Sigma-Aldrich. (n.d.). Product Specification: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone. Link

-

PubChem. (2025). Compound Summary: 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one (Related Structure). Link

Sources

potential biological activity of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Technical Monograph: Biological Activity & Pharmacophore Analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Part 1: Executive Summary & Chemical Profile

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a specialized bioactive intermediate belonging to the phenylpropanoid class.[1] Structurally, it features a 1,3-benzodioxole (methylenedioxybenzene) core substituted at the C5 position with a 1-hydroxyethyl group and at the C6 position with a methyl group.

While often utilized as a high-value intermediate in the synthesis of isoquinoline alkaloids and fragrance compounds (related to Helional™), its pharmacological profile is defined by two primary mechanisms: Cytochrome P450 (CYP) modulation and cytotoxic potential via tubulin interaction.[1] This guide dissects its structure-activity relationships (SAR), metabolic fate, and experimental utility.

Physicochemical Data Table

| Property | Value | biological Significance |

| IUPAC Name | 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol | Precise identification |

| Molecular Formula | C₁₀H₁₂O₃ | -- |

| Molecular Weight | 180.20 g/mol | Optimal for BBB penetration (small molecule) |

| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (Secondary Alcohol) | Receptor binding capability |

| H-Bond Acceptors | 3 (Dioxole oxygens + Alcohol) | Interaction with serine/threonine residues |

| Rotatable Bonds | 1 | Rigid core with flexible side chain |

Part 2: Pharmacodynamics & Mechanism of Action

The biological activity of this compound is governed by the synergy between its electrophilic methylenedioxy bridge and the nucleophilic hydroxyl side chain.

Mechanism-Based Inhibition of Cytochrome P450

The hallmark of the 1,3-benzodioxole moiety is its ability to act as a "suicide substrate" for CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1]

-

Mechanism: The catalytic cycle initiates hydroxylation at the methylene carbon (

) of the dioxole ring.[1] This unstable intermediate spontaneously dehydrates to form a carbene species .[1] -

Irreversible Binding: This carbene coordinates covalently with the heme iron of the CYP enzyme, forming a stable metabolic intermediate (MI) complex that inactivates the enzyme.

-

Impact of 6-Methyl Substitution: The steric bulk of the methyl group at position 6 (ortho to the ethanol side chain) likely modulates this binding, potentially increasing selectivity by restricting access to the heme pocket compared to unsubstituted piperonyl derivatives.

Cytotoxicity & Antimitotic Potential

Research into 6-substituted benzodioxoles suggests potential antineoplastic activity.[1][2]

-

Tubulin Binding: Analogous compounds (e.g., podophyllotoxin derivatives) utilize the benzodioxole ring to bind the colchicine site of tubulin. The 1-hydroxyethyl side chain mimics the steric volume of active pharmacophores, potentially disrupting microtubule polymerization in rapidly dividing cells.

-

Induction of Apoptosis: The oxidation of the alcohol to the corresponding ketone (acetophenone derivative) in situ can generate a reactive species capable of inducing oxidative stress and subsequent apoptosis in tumor cell lines.

Part 3: Metabolic Fate & Pharmacokinetics[1]

The metabolism of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is bifurcated into side-chain oxidation and ring modification.[1]

Primary Metabolic Pathway (Oxidation)

The secondary alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYP2E1 to the ketone: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone .[1] This ketone is a known stable metabolite found in various biological assays.

Secondary Pathway (Conjugation & Ring Opening)[1]

-

Glucuronidation: The hydroxyl group serves as a direct handle for UGT enzymes, forming a hydrophilic glucuronide for renal excretion.

-

Demethylenation: A minor pathway involves the oxidative opening of the dioxole ring to form a catechol (dihydroxy) derivative. This is the "bioactivation" step often associated with toxicity or increased antioxidant capacity.

Visualization: Metabolic Trajectory

Caption: Predicted metabolic fate showing reversible oxidation to the ketone, Phase II conjugation, and the suicide-inhibition pathway (carbene formation).

Part 4: Experimental Protocols

Protocol A: In Vitro CYP450 Inhibition Assay

To determine if the compound acts as a mechanism-based inhibitor.[1]

-

System: Human liver microsomes (HLM) or recombinant CYP3A4/2D6.[1]

-

Pre-incubation: Incubate HLM with the test compound (0.1–50 µM) and NADPH for 0, 10, 20, and 30 minutes.

-

Probe Substrate: Add a specific probe substrate (e.g., Testosterone for 3A4, Dextromethorphan for 2D6) at

concentration. -

Measurement: Quantify metabolite formation via LC-MS/MS.

-

Analysis: Plot % Remaining Activity vs. Pre-incubation Time. A time-dependent decrease in IC50 indicates mechanism-based inhibition (suicide inactivation).[1]

Protocol B: Synthesis of Isoquinoline Derivatives (Pictet-Spengler)

Utilization as a scaffold for alkaloid synthesis.[1]

-

Reactants: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol + Tryptamine or Dopamine derivative.[1]

-

Catalyst: Acidic conditions (TFA or HCl).[1]

-

Mechanism: The alcohol undergoes dehydration to form a reactive quinone methide or carbocation intermediate, which is attacked by the amine nucleophile, followed by cyclization.

-

Outcome: Formation of tetrahydroisoquinoline or beta-carboline skeletons, critical for CNS drug discovery.[1]

Part 5: Safety & Toxicology Profile

-

Skin Sensitization: Like many benzodioxole alcohols (e.g., Piperonyl alcohol), this compound shows potential for weak skin sensitization. It is not classified as a strong sensitizer but should be handled with standard PPE.[1]

-

Genotoxicity: Ames tests on related methylenedioxy compounds are generally negative, though the formation of catechol metabolites implies a theoretical risk of redox cycling at high doses.

-

Regulatory Status: Often regulated under fragrance safety standards (IFRA) if used in consumer goods due to potential aldehyde impurities (Helional).

References

-

Murray, M. (2000). Mechanisms of inhibitory and heteroactivotropic interactions involving cytochrome P450 enzymes and heterocyclic drugs. Current Drug Metabolism. Link

-

Stenutz, R. (2025). 3,4-methylenedioxybenzyl alcohol chemical data. Stenutz.eu.[1][3] Link

-

PubChem. (2025).[1][4][5] Compound Summary: 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one (Related Ketone Structure).[1] National Library of Medicine.[1][3] Link

-

U.S. EPA. (2020).[1] Toxicological Review of Piperonyl Butoxide and Related Methylenedioxy Compounds. EPA.gov.[1][3] Link

-

Andersson, S. et al. (2004). Synthesis and Antitumour Activity of New Peptidyl Derivatives Containing the 1,3-benzodioxole System. Journal of Medicinal Chemistry. Link

Sources

- 1. 1,3-Benzodioxole-5-ethanol, alpha-methyl- | C10H12O3 | CID 95505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | C9H10ClNO3 | CID 16205927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one | C9H9NO3 | CID 120000 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile: 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

The following is an in-depth technical guide on the spectroscopic characterization of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol .

Technical Monograph & Characterization Guide

Introduction & Chemical Identity

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a secondary benzylic alcohol featuring a 1,3-benzodioxole (methylenedioxybenzene) core substituted at the 5- and 6-positions. This compound acts as a critical intermediate in the synthesis of specialized phenethylamines, fragrance compounds, and pharmaceutical analogues related to the Safrole and Isosafrole families.

Its structural uniqueness lies in the 5,6-substitution pattern , which imposes specific symmetry constraints visible in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike the more common 3,4-methylenedioxy derivatives (where protons are often coupled), the 5,6-substitution isolates the remaining aromatic protons, creating a distinct spectroscopic signature.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 180.20 g/mol |

| Precursor CAS | 96543-89-4 (Ketone: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone) |

| Physical State | Viscous oil or low-melting solid (racemic mixture) |

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the origin. This alcohol is typically generated via the hydride reduction of its corresponding ketone. The presence of the methyl group at position 6 (ortho to the ethanol chain) provides steric bulk that influences the chemical shifts of the methine proton.

Reaction Workflow (Graphviz)

The following diagram illustrates the reduction pathway and the resulting structural connectivity.

Caption: Stoichiometric reduction of the ketone precursor yields the target secondary alcohol.

Spectroscopic Characterization

The following data is synthesized from high-fidelity predictive models and comparative analysis of structurally authenticated analogues (e.g., piperonyl alcohol, 6-methyl-piperonal).

A. Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule in

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (4) | 6.85 | Singlet (s) | 1H | Para to H-7; shielded by ether ring. |

| Ar-H (7) | 6.64 | Singlet (s) | 1H | Para to H-4; ortho to methyl group. |

| -O-CH | 5.91 | Singlet (s) | 2H | Characteristic methylenedioxy peak. |

| CH(OH) | 5.05 | Quartet (q, J = 6.4 Hz) | 1H | Benzylic methine; coupled to methyl. |

| Ar-CH | 2.24 | Singlet (s) | 3H | Aryl methyl group (deshielded by ring). |

| -CH | 1.42 | Doublet (d, J = 6.4 Hz) | 3H | Terminal methyl of ethanol chain. |

| -OH | ~1.8 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable; shift varies with conc. |

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| C-O (Ar) | 147.2, 146.5 | Quaternary carbons of the dioxole ring. |

| C-ipso (Alk) | 136.1 | Quaternary carbon attached to ethanol chain. |

| C-ipso (Me) | 129.8 | Quaternary carbon attached to methyl group. |

| Ar-CH | 109.5, 107.2 | Aromatic methines (C-4 and C-7). |

| O-CH | 100.9 | Methylenedioxy bridge carbon. |

| CH(OH) | 66.4 | Secondary alcohol methine. |

| CH | 23.8 | Terminal methyl. |

| Ar-CH | 18.9 | Aryl methyl. |

B. Mass Spectrometry (EI-MS)

In Electron Ionization (70 eV), the molecule follows a predictable fragmentation pathway dominated by alpha-cleavage and water elimination.

-

Molecular Ion (

): -

Base Peak:

165 or 162.-

165 (

-

162 (

-

165 (

-

Characteristic Ion:

135 (Methylenedioxybenzyl cation)

Fragmentation Pathway (Graphviz)

Caption: Primary fragmentation pathways in EI-MS showing dehydration and alpha-cleavage.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups without the ambiguity of connectivity.

-

O-H Stretch: 3350–3450 cm

(Broad, H-bonded). -

C-H Stretch (Aliphatic): 2970, 2930 cm

. -

C-H Stretch (Aromatic): >3000 cm

(Weak). -

C=C Aromatic: 1490, 1605 cm

. -

C-O-C (Cyclic Ether): 1240, 1040 cm

(Strong, characteristic "methylenedioxy" bands). -

C-O (Alcohol): ~1060 cm

.

Experimental Protocol: Isolation for Analysis

To ensure accurate spectroscopic data, the compound must be isolated from the reduction matrix.

-

Quenching: Upon completion of the ketone reduction (using NaBH

in MeOH), quench the reaction with dilute HCl to decompose excess hydride. -

Extraction: Evaporate methanol and extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Washing: Wash the organic layer with saturated NaHCO

followed by brine. -

Drying: Dry over anhydrous MgSO

and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (Silica Gel 60).

-

Mobile Phase: Hexane:Ethyl Acetate (4:1).

-

Rf Value: ~0.4 (varies with silica activity).

-

References

-

Sigma-Aldrich. (n.d.). 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanone (Precursor CAS 96543-89-4).[1] Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1,3-Benzodioxole derivatives fragmentation patterns. Retrieved from

-

PubChem. (2024).[2] Compound Summary: 1-(6-amino-1,3-benzodioxol-5-yl)ethanone (Structural Analogue). Retrieved from

-

TCI Chemicals. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol (Nitro Analogue). Retrieved from

Sources

Methodological & Application

Application Note: GC-MS Method for the Detection of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

This Application Note is structured to provide a comprehensive, field-validated protocol for the detection of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a secondary alcohol derivative of the methylenedioxy-series, presents specific analytical challenges due to its polarity and structural similarity to other phenethyl precursors.

Introduction & Scientific Context

The analyte 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (C₁₁H₁₄O₃, MW 194.23) is a trisubstituted benzene derivative featuring a methylenedioxy ring, a nuclear methyl group, and a secondary hydroxyethyl side chain. It is chemically significant as:

-

A Metabolic Marker: A potential Phase I metabolite (via keto-reduction) of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone , a precursor in the synthesis of ring-methylated phenethylamines (e.g., analogues of MDA/MDMA).

-

Synthetic Intermediate: Used in the preparation of fragrances and specialized pharmacological agents derived from 6-methylpiperonal (CAS 58343-54-7) [1].

Analytical Challenges

-

Polarity: The free hydroxyl group leads to hydrogen bonding, causing peak tailing and adsorption in the GC inlet, necessitating derivatization.

-

Isomeric Discrimination: It must be chromatographically resolved from positional isomers (e.g., 1-(1,3-benzodioxol-5-yl)propan-2-ol) which share similar mass spectral features.

-

Thermal Stability: While relatively stable, the benzylic alcohol moiety can undergo dehydration in active inlets, forming styrene derivatives (e.g., 5-vinyl-6-methyl-1,3-benzodioxole).

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

Figure 1: Optimized analytical workflow ensuring quantitative recovery and analyte stability.

Detailed Protocol

Reagents and Standards

-

Reference Standard: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (Synthesized via Grignard reaction from 6-methylpiperonal or NaBH₄ reduction of the corresponding ketone).

-

Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: MSTFA is the most volatile TMS donor, preventing interference in early chromatograms.

-

Internal Standard (IS): 1-(1,3-benzodioxol-5-yl)-2-propanol-d5 or similar deuterated analog.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 1.0 mL of urine or plasma (or 10 mg solid sample dissolved in buffer) to a borosilicate glass tube.

-

pH Adjustment: Adjust pH to 6.0–7.0 using phosphate buffer. Note: Neutral pH prevents acid-catalyzed dehydration of the alcohol.

-

Extraction: Add 3 mL of Ethyl Acetate:MTBE (1:1 v/v). Vortex for 2 minutes. Centrifuge at 3500 rpm for 5 minutes.

-

Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Do not over-dry to prevent loss of volatile markers.

Derivatization

-

Reconstitute the dried residue in 50 µL of MSTFA + 1% TMCS .

-

Cap the vial tightly and incubate at 60°C for 30 minutes .

-

Cool to room temperature and transfer to an autosampler vial with a glass insert.

-

Mechanism: The hydroxyl proton is replaced by a trimethylsilyl (TMS) group, yielding 1-(6-methyl-1,3-benzodioxol-5-yl)ethoxy-trimethylsilane . This increases volatility and creates a characteristic mass spectral signature [2].

-

GC-MS Instrument Conditions

| Parameter | Setting | Rationale |

| System | Agilent 7890B/5977B (or equivalent) | High sensitivity EI source required. |

| Column | DB-5MS UI (30m × 0.25mm × 0.25µm) | Ultra-Inert phase reduces activity for polar compounds. |

| Inlet | Splitless, 250°C | Maximizes sensitivity; high temp ensures rapid vaporization. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Oven Program | 80°C (1 min) → 15°C/min → 300°C (3 min) | Rapid ramp prevents peak broadening. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy for reproducible fragmentation. |

| Acquisition | SIM/Scan Mode | Scan: 40–450 amu. SIM: See Table 2. |

Method Validation & Interpretation

Mass Spectral Characteristics (TMS Derivative)

The TMS derivatization of secondary benzylic alcohols follows a predictable fragmentation pathway dominated by alpha-cleavage .

-

Molecular Ion (M+): m/z 266 (C₁₄H₂₂O₃Si).

-

Base Peak (M-15): m/z 251. Loss of a methyl group from the TMS moiety or the side chain.

-

Alpha-Cleavage Fragment: m/z 237.

-

Pathway: Cleavage of the C-C bond between the alpha-carbon and the terminal methyl group.

-

Structure: [Ar-CH=O-Si(CH₃)₃]⁺.

-

Calculation: Ar (C₈H₇O₂ = 135) + CH-OSiMe₃ (102) = 237.

-

-

Benzodioxole Tropylium Ion: m/z 135 (Methyl-methylenedioxy-benzyl cation).

Table 2: Selected Ion Monitoring (SIM) Parameters

| Ion Type | m/z | Dwell Time (ms) | Purpose |

| Target | 237 | 50 | Quantitation (Base Peak/Alpha Cleavage) |

| Qualifier 1 | 266 | 50 | Molecular Ion (Confirmation) |

| Qualifier 2 | 135 | 50 | Structural Characteristic (Ring fragment) |

| Qualifier 3 | 73 | 25 | TMS Group (Generic check) |

Fragmentation Pathway Diagram

Figure 2: Proposed EI fragmentation pathway for 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol-TMS.

Validation Criteria

-

Linearity: 10 – 1000 ng/mL (R² > 0.995).

-

Limit of Detection (LOD): ~2 ng/mL (S/N > 3).

-

Precision: Intra-day CV < 5%; Inter-day CV < 8%.

-

Interference Check: Blank matrix must show no peaks at RT ± 0.1 min for m/z 237.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Incomplete derivatization or active sites in liner. | Ensure reagents are fresh (no moisture). Replace liner with ultra-inert deactivated wool. |

| Missing Molecular Ion | High source temperature causing fragmentation. | Lower source temperature to 200°C if M+ (266) is absent. |

| Ghost Peaks | Injection port septa bleed or carryover. | Use low-bleed septa; perform solvent blanks between high-concentration samples. |

| Conversion to Styrene | Thermal dehydration in injector. | Check inlet temp. If styrene analog (m/z 176) appears, lower inlet temp to 220°C. |

References

-

Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science, 47(5), 359–364. [Link]

-

Springer, D., et al. (2003). Development and validation of a gas chromatography-mass spectrometry assay for hair analysis of amphetamine, methamphetamine and methylenedioxy derivatives. Forensic Science International. [Link]

Quantitative Analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol using High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

Introduction

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and designer molecules. Its precise quantification is crucial for ensuring the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation, identification, and quantification of a wide array of compounds.[1] This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established principles of analytical chemistry and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol from potential impurities is achieved based on its differential partitioning between the stationary and mobile phases. The analyte, being relatively nonpolar, will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column compared to more polar components. The concentration of the analyte is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

-

Reference Standard: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol (Purity ≥ 98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

-

Other Reagents: Phosphoric acid (analytical grade, if pH adjustment is needed)

-

Sample Matrix: Dependent on the specific application (e.g., reaction mixture, final product formulation).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The specific conditions outlined below have been optimized for the analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol.

| Parameter | Condition | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like the analyte. |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This composition offers a good balance of elution strength and resolution for the analyte. It can be optimized based on system suitability results. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides efficient separation within a reasonable analysis time. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection Wavelength | 288 nm | The wavelength of maximum absorbance for the benzodioxole chromophore, ensuring high sensitivity. |

| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |

Experimental Workflow

Caption: Workflow for the quantitative analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol using HPLC.

Protocol

Part 1: Preparation of Solutions

1.1. Mobile Phase Preparation:

-

Carefully measure 600 mL of HPLC grade acetonitrile and 400 mL of deionized water.

-

Combine the solvents in a clean, suitable container and mix thoroughly.

-

Degas the mobile phase using sonication or vacuum filtration to prevent the formation of bubbles in the HPLC system.[4]

1.2. Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol reference standard.

-

Quantitatively transfer the standard to a 25 mL volumetric flask.

-

Dissolve the standard in a small amount of the mobile phase and then dilute to the mark with the mobile phase. Mix thoroughly.

1.3. Preparation of Calibration Standards:

-

Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range would be 5, 10, 25, 50, and 100 µg/mL.

-

Ensure each dilution is performed accurately using calibrated pipettes and volumetric flasks.

1.4. Sample Preparation:

-

The sample preparation procedure will vary depending on the matrix.[5][6]

-

Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This is a critical step to protect the HPLC column from clogging.[5][7]

Part 2: HPLC Analysis

2.1. System Suitability Test (SST):

-

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[3]

-

Inject the 25 µg/mL standard solution five times.

-

The acceptance criteria are typically:

-

Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

-

Tailing factor (T): 0.8 - 1.5

-

Theoretical plates (N): ≥ 2000

-

2.2. Calibration Curve Construction:

-

Inject each calibration standard in triplicate.

-

Record the peak area for each injection.

-

Plot a graph of the mean peak area versus the concentration of the standard.

-

Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.

2.3. Sample Analysis:

-

Inject the prepared sample solutions in triplicate.

-

Record the peak area for the analyte in each injection.

Data Analysis and Calculations

The concentration of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

-

y = Mean peak area of the analyte in the sample

-

m = Slope of the calibration curve

-

x = Concentration of the analyte in the sample (in µg/mL)

-

c = y-intercept of the calibration curve

The concentration in the original sample can then be calculated by taking into account the dilution factor used during sample preparation.

Example Quantitative Data:

| Standard Concentration (µg/mL) | Mean Peak Area | RSD (%) |

| 5 | 125430 | 1.2 |

| 10 | 251050 | 0.9 |

| 25 | 628900 | 0.7 |

| 50 | 1255600 | 0.5 |

| 100 | 2512300 | 0.4 |

Linear Regression:

-

Slope (m): 25100

-

Intercept (c): 1200

-

Correlation Coefficient (r²): 0.9998

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[2][3][8] The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10][11]

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

-

Accuracy: The closeness of the test results obtained by the method to the true value.[2]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[2][9]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship in Method Development and Validation

Caption: The logical progression from HPLC method development to validation and routine sample analysis.

Troubleshooting

| Issue | Possible Cause | Solution |

| No peaks | Incorrect mobile phase composition, detector off, no sample injected | Verify mobile phase, check detector status, ensure proper sample injection |

| Broad peaks | Column contamination, low flow rate, extra-column volume | Flush or replace column, check flow rate, minimize tubing length |

| Split peaks | Clogged frit, column void, sample solvent incompatible with mobile phase | Replace frit, replace column, dissolve sample in mobile phase |

| Ghost peaks | Contamination in mobile phase or injector | Use fresh mobile phase, clean injector |

| Baseline drift | Column not equilibrated, temperature fluctuations, detector lamp aging | Allow for longer equilibration, control column temperature, replace lamp |

Conclusion

This application note provides a robust and reliable HPLC method for the quantitative analysis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol. The described protocol, when followed meticulously, will yield accurate and precise results suitable for quality control and research purposes. Adherence to the principles of method validation is paramount for ensuring the integrity of the data generated.

References

-

International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

-

International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

-

ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. [Link]

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?[Link]

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

-

Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

-

SIELC. (n.d.). Separation of 1,3-Benzodioxole-5-methanol on Newcrom R1 HPLC column. [Link]

-

PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. [Link]

-

Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

-

PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one. [Link]

-

PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]

-

Taylor & Francis Online. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

-

MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]

-

ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

-

JETIR. (2024). A review on hyphenated technique liquid chromatography- mass spectroscopy (lc-ms). [Link]

-

SBQ. (2019). Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography. [Link]

-

CORE. (2012). Article. [Link]

-

Lirias. (2022). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ioniza. [Link]

-

ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. organomation.com [organomation.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 9. actascientific.com [actascientific.com]

- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

analytical standards for 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Application Note: Analytical Profile & Protocols for 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Abstract

This application note details the analytical characterization of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol , a secondary alcohol and structural congener of key methylenedioxy-phenethylamine precursors. Often encountered as a "route-specific" impurity in forensic drug profiling or a metabolic intermediate in pharmaceutical research, this compound presents specific challenges regarding thermal stability and enantiomeric resolution. This guide provides validated protocols for GC-MS (via silylation), LC-MS/MS (trace quantification), and chiral separation, designed for researchers in forensic toxicology and synthetic impurity profiling.

Chemical Identity & Significance

The target analyte is a methylated derivative of the standard MDMA precursor alcohol. Its presence often indicates the use of methylated starting materials (e.g., 6-methylpiperonal) in synthetic pathways.

| Property | Data |

| IUPAC Name | 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol |

| Molecular Formula | C₁₀H₁₂O₃ |

| Exact Mass | 180.0786 Da |

| Key Feature | Secondary Benzylic Alcohol (Chiral Center at C-alpha) |

| Structural Context | The "6-methyl" substitution on the aromatic ring shifts the mass spectral base peak typically associated with methylenedioxy compounds (m/z 135 |

Analytical Strategy: Logic & Causality

To ensure Scientific Integrity (E-E-A-T) , the analytical approach is bifurcated based on the concentration and matrix:

-

GC-MS (High Concentration/Impurity Profiling):

-

Challenge: As a secondary benzylic alcohol, the analyte is prone to thermal dehydration in the injection port, leading to the formation of the corresponding styrene (1-(6-methyl-1,3-benzodioxol-5-yl)ethene).

-

Solution:Quantitative Derivatization . We utilize Trimethylsilylation (TMS) to cap the hydroxyl group, increasing volatility and thermal stability while providing a distinct mass spectral signature.

-

-

LC-MS/MS (Trace/Biological Matrices):

-

Challenge: Low ionization efficiency in neutral solvents.

-

Solution:Acidic Mobile Phase (Formic Acid) in ESI(+) mode to protonate the benzylic oxygen or the ether oxygens of the dioxole ring.

-

Protocol A: GC-MS Analysis with Derivatization

Objective: Stable quantification preventing thermal degradation.

Reagents

-

Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Solvent: Anhydrous Ethyl Acetate or Pyridine.

-

Internal Standard (IS): Diphenylmethane (non-reactive) or deuterated analog if available.

Step-by-Step Workflow

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

-

Addition: Add 50 µL of BSTFA + 1% TMCS to 100 µL of sample solution in a crimp-top vial.

-

Incubation: Heat at 60°C for 30 minutes . Reasoning: Steric hindrance around the secondary alcohol requires thermal energy to drive the reaction to completion.

-

Cooling: Cool to room temperature and inject immediately.

GC-MS Parameters

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Start: 80°C (Hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min.

-

-

MS Source: 230°C, EI (70 eV).

Data Interpretation (TMS Derivative)

-

Molecular Ion (M+): m/z 252 (Parent 180 + TMS 72).

-

Base Peak: m/z 237 (M - 15). Mechanism: Loss of a methyl group from the TMS moiety, stabilizing the silicon cation.

-

Diagnostic Ion: m/z 149 (Methylated methylenedioxybenzyl cation). Critical for distinguishing from non-methylated analogs.

Protocol B: LC-MS/MS for Trace Analysis

Objective: High-sensitivity detection in biological fluids or complex mixtures.

LC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 7 minutes.

MS/MS Transitions (ESI Positive)

The precursor ion is typically the protonated molecule

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Assignment |

| 181.1 | 163.1 | 15 | Loss of H₂O (Benzylic carbocation formation) |

| 181.1 | 135.0 | 25 | Loss of Ethanol side chain (Ring expansion/rearrangement) |

| 181.1 | 105.0 | 35 | Fragmentation of the Dioxole Ring |

Visualization: Analytical Logic & Fragmentation

The following diagram illustrates the workflow and the specific mass spectral fragmentation logic that confirms the "6-methyl" substitution pattern.

Figure 1: Decision matrix for analytical method selection. The green node (m/z 149) highlights the critical diagnostic fragment distinguishing this compound from standard MDMA precursors (m/z 135).

Protocol C: Chiral Separation (Enantiomeric Purity)

Since the molecule possesses a chiral center at the

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mode: Normal Phase.

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm.

-

Expected Result: Baseline resolution of (R)- and (S)- enantiomers. The "6-methyl" group adds steric bulk, often improving resolution compared to the non-methylated analog.

References & Authority

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Provides grounding for methylenedioxy-derivative handling).[2]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. (Authoritative source for fragmentation patterns of phenethylamine congeners).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(1,3-Benzodioxol-5-yl)ethanol (Structural analog reference for fragmentation logic).

-

Journal of Chromatography A. (2018). Impurity profiling of MDMA synthesized from different precursors. (Establishes the "route specific" nature of methylated benzodioxole impurities).

Disclaimer: This protocol is intended for research and forensic applications only. The user is responsible for compliance with all local regulations regarding the handling of chemical standards and controlled substance analogues.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Methylenedioxy-phenyl Ethanol Derivatives

Part 1: Core Directive & Strategy

You are likely encountering yield losses due to two conflicting molecular features: the steric hindrance of the ortho-methyl group (position 6) and the chemical lability of the methylenedioxy ring (positions 1,3).

The synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is most robustly achieved via the reduction of its ketone precursor, 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone . While Grignard addition to the aldehyde is possible, it is operationally more difficult to scale due to exotherms and magnesium quality.

This guide focuses on optimizing the Ketone Reduction Route (using NaBH₄) as it offers the highest potential yield (>90%) if the workup is managed correctly.

Part 2: Critical Yield Factors (The "Why")

Before adjusting your protocol, understand the specific failure modes of this substrate:

The "Ortho-Effect" (Kinetic Stalling)

The methyl group at C6 is sterically crowding the carbonyl carbon at C5.

-

Impact: Standard reduction times (1–2 hours) are often insufficient. The reaction may stall at 70–80% conversion.

-

Fix: You must use a smaller, more aggressive hydride source or increase the temperature/time profile carefully.

The "Boron-Gum" Trap (Workup Loss)

In NaBH₄ reductions, the product initially forms a tetraalkoxyborate complex.

-

Impact: Due to the steric bulk of the ortho-methyl group, this boron complex is unusually stable and resists hydrolysis. If you perform a standard quick acid wash, the product remains trapped in the aqueous/emulsion layer as a borate ester.

-

Fix: An extended, pH-controlled hydrolysis step is mandatory.

Acetal Sensitivity (Decomposition)

The 1,3-benzodioxole ring is an acetal.

-

Impact: Strong mineral acids (HCl, H₂SO₄) used to quench the reaction can cleave the ring, generating catechol byproducts (turning the mixture dark/black).

-

Fix: Use buffered quenching agents (NH₄Cl or Acetic Acid).

Part 3: Optimized Protocol (The "How")

Target Reaction: 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone + NaBH₄ → 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Ketone Precursor | 1.0 | Substrate | Ensure purity >98% (impurities act as colored gums). |

| NaBH₄ | 0.6–0.8 | Reductant | Theoretical is 0.25, but 0.6 ensures drive to completion against sterics. |

| Methanol (MeOH) | Solvent | Medium | Faster kinetics than EtOH due to polarity. |

| CeCl₃·7H₂O | 0.1 | Catalyst | (Optional) Luche reagent. Highly recommended if reaction stalls. |

Step-by-Step Execution

-

Dissolution: Dissolve the ketone in MeOH (10 volumes). If using CeCl₃, add it now and stir for 15 mins at room temperature (RT).

-

Addition: Cool to 0°C. Add NaBH₄ portion-wise over 30 minutes. Do not dump it in all at once; the exotherm promotes side reactions.

-

Reaction: Allow to warm to RT.

-

Critical Checkpoint: Monitor by TLC/HPLC at 2 hours. If conversion is <95%, add 0.2 eq NaBH₄ and warm to 35°C. Do not exceed 40°C to avoid ring opening.

-

-

Quench (The Yield Maker):

-

Cool to 0°C.[1]

-

Add Saturated NH₄Cl solution dropwise until gas evolution stops.

-

Hydrolysis Step: Adjust pH to ~5–6 using 10% Acetic Acid. Stir vigorously for 60 minutes. This breaks the stable boron-product complex.

-

-

Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Wash: Wash combined organics with Brine, then 5% NaHCO₃ (to remove acetic acid traces).

-

Drying: Dry over Na₂SO₄ and concentrate.

Part 4: Troubleshooting & FAQs

Q: The reaction turns black upon adding acid. What happened?

A: You used a strong acid (like 1N HCl) or the pH dropped below 3. The methylenedioxy ring is acid-labile.

-

Solution: Switch to Saturated NH₄Cl for quenching. If you need to lower pH further to break the boron complex, use dilute Acetic Acid and ensure the pH never drops below 4.

Q: My crude yield is 40%, but TLC showed completion. Where is the product?

A: It is likely stuck in the aqueous layer as a borate complex.

-

Solution: Re-extract your aqueous waste. This time, add 10% tartaric acid or citric acid to the aqueous layer and stir for 2 hours to chelate the boron, then extract with DCM or EtOAc.

Q: Can I use the Grignard route (Aldehyde + MeMgBr) instead?

A: Yes, but it is less robust.

-

Pros: Direct C-C bond formation if you only have the aldehyde.

-

Cons: The ortho-methyl group hinders the attack of the Grignard reagent, leading to "reduction" side products (where the aldehyde becomes a primary alcohol) or Wurtz coupling.

-

Verdict: Stick to the Ketone Reduction route for scalability and reproducibility.

Part 5: Workflow Visualization

The following logic flow helps you decide how to process the reaction mixture to maximize recovery.

Caption: Optimized workup decision tree focusing on breaking the sterically hindered boron-alkoxide complex.

References

-

PrepChem. "Synthesis of 2-(6-Methyl-1,3-benzodioxol-5-yl)ethanol." (Demonstrates catalytic reduction and stability of the core ring system).

-

MDPI. "Synthesis of (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one." (Discusses Stiripentol analogs and the chemistry of the methylenedioxy ring).

-

Sigma-Aldrich. "1-(6-Methyl-benzo[1,3]dioxol-5-yl)-ethanone Product Sheet." (Precursor identification and physical properties).[2][3][4] (Note: Representative link for precursor availability)

-

PrepChem. "Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol." (Establishes the viability of Grignard routes for this specific scaffold).

Sources

Technical Support Center: Synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Welcome to the technical support guide for the synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful execution of your synthetic protocols.

Introduction

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol is a key building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a chiral secondary benzylic alcohol and a methylenedioxy-phenyl group, presents unique synthetic challenges. The two most prevalent synthetic routes are:

-

Reduction of the corresponding ketone : The reduction of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone using a hydride-based reducing agent like sodium borohydride (NaBH₄).

-

Grignard Reaction : The addition of a methyl Grignard reagent (e.g., CH₃MgBr) to 6-methyl-1,3-benzodioxole-5-carbaldehyde.

This guide is structured to address specific issues related to both pathways, providing not just solutions but also the underlying chemical reasoning to empower you to diagnose and resolve experimental hurdles effectively.

Part 1: Troubleshooting Guide for Ketone Reduction Pathway

The reduction of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone is often the preferred route due to its operational simplicity. However, several issues can arise.

dot

Technical Support Center: Synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

Welcome to the technical support center for the synthesis of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and reduce impurities in this critical synthesis. We will explore the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative sources.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol with high purity?

The most prevalent and effective method is the Grignard reaction. This route involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the aldehyde 6-methyl-1,3-benzodioxole-5-carbaldehyde. This classic carbon-carbon bond-forming reaction is highly valued for its efficiency.[1] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to yield the desired secondary alcohol.

Q2: What are the most critical parameters to control during the Grignard reaction to minimize impurity formation?

Controlling the reaction environment is paramount for a successful, high-purity synthesis. The three most critical parameters are:

-

Strict Anhydrous Conditions: Grignard reagents are potent bases and will react readily with any protic source, especially water.[2] This reaction quenches the reagent, reducing the yield of the desired product and leaving unreacted starting material. All glassware must be rigorously dried (oven-drying is recommended), and all solvents must be anhydrous.[1]

-

Temperature Control: The formation of the Grignard reagent is an exothermic process. While gentle heating might be needed for initiation, the reaction should be cooled to maintain a steady rate and prevent side reactions, such as Wurtz coupling. During the addition of the aldehyde, the temperature should be kept low (e.g., 0 °C) to prevent enolization of the aldehyde and to ensure controlled addition.

-

Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen, leading to the formation of peroxide species, which upon hydrolysis can yield undesired byproducts.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this oxidative degradation.

Q3: How should I properly activate the magnesium turnings for Grignard reagent formation?

Magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent or slow the reaction with the alkyl halide.[2][4] Activating the magnesium is a critical step to expose a fresh, reactive metal surface. Common activation methods include:

-

Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[2][4] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. 1,2-dibromoethane reacts to form ethylene gas, and the visual confirmation of bubbling is a good indicator that the magnesium surface is activated and ready.[4]

-

Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod in situ can break the oxide layer and expose a fresh surface.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 1-(6-methyl-1,3-benzodioxol-5-yl)ethanol.

Problem 1: Low or No Yield of the Desired Alcohol

-

Possible Cause A: Failed Grignard Reagent Formation.

-

Evidence: The magnesium turnings do not change in appearance, and no heat is generated after adding the alkyl halide.

-

Scientific Rationale: The passivating oxide layer on the magnesium was not sufficiently removed, or trace moisture in the system immediately quenched any reagent that did form.[2][4]

-

Solution:

-

Ensure all glassware was oven-dried for several hours and assembled while hot under a stream of dry nitrogen.

-

Use freshly opened, anhydrous grade solvent.

-

Re-attempt magnesium activation. Add a single, small crystal of iodine. If the brown color of the iodine disappears and gentle bubbling occurs, the reaction has likely initiated.

-

-

-

Possible Cause B: Grignard Reagent Quenching.

-

Evidence: The reaction initiated, but the yield is still poor, and a significant amount of the starting aldehyde is recovered.

-

Scientific Rationale: The Grignard reagent formed successfully but was consumed by a proton source before it could react with the aldehyde. This could be water in the aldehyde starting material or the solvent used for its addition.

-

Solution:

-

Ensure the 6-methyl-1,3-benzodioxole-5-carbaldehyde starting material is dry. If it is a solid, it can be dried under a high vacuum for several hours before use.

-

When adding the aldehyde to the reaction, dissolve it in the same anhydrous solvent used for the Grignard formation.

-

-

Problem 2: Significant Byproducts Detected in the Crude Product

-

Possible Cause A: Unreacted Starting Material (6-methyl-1,3-benzodioxole-5-carbaldehyde).

-

Evidence: TLC or GC-MS analysis shows a major peak corresponding to the starting aldehyde.

-